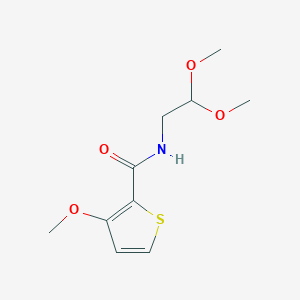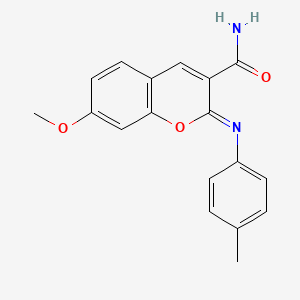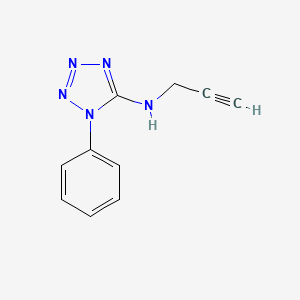![molecular formula C25H27N7O3 B2989193 (4-乙氧基苯基)(4-(3-(4-乙氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲苯酮 CAS No. 920376-80-3](/img/structure/B2989193.png)
(4-乙氧基苯基)(4-(3-(4-乙氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several structural components including a 1,2,4-triazole ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles . These structures are found in a variety of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of the compound would likely be determined using computational methods such as those implemented in the GAUSSIAN 16W program package .Chemical Reactions Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . This allows for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely depend on its specific structure. Triazoles are known to be aromatic due to the presence of delocalized π-electrons .科学研究应用
Antiviral Research
The indole derivatives, which are structurally similar to the compound , have shown significant promise as antiviral agents. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other viruses . The triazolopyrimidine moiety present in the compound can be hypothesized to interact with viral enzymes or proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory and Analgesic Applications
Compounds with an indole core have been reported to exhibit anti-inflammatory and analgesic activities. This suggests that our compound, with its indole-like structure, could be synthesized and tested for similar pharmacological effects . The ethoxyphenyl group might contribute to the binding affinity and selectivity towards inflammatory mediators.
Anticancer Potential
The structural complexity and the presence of multiple aromatic systems within the compound provide a pharmacophore that could be explored for anticancer activity. Indole derivatives are known to possess anticancer properties, and the triazolopyrimidine and piperazine rings in the compound could be key functional groups for interacting with cancer cell targets .
Antimicrobial and Antitubercular Activity
Indole derivatives have also been identified as potent antimicrobial and antitubercular agents. The compound’s triazolopyrimidine core, similar to other effective indole-based compounds, could be leveraged to develop new treatments for bacterial infections, including tuberculosis .
Antidiabetic Research
The indole nucleus is a common feature in many pharmacologically active compounds, including those with antidiabetic properties. The compound , with its indole-like structure and potential for high receptor affinity, could be a candidate for the development of new antidiabetic medications .
Material Science
While not directly related to its biological activity, the compound’s aromatic and heterocyclic components could be of interest in material science. They could be used to synthesize novel organic compounds with specific electronic or photonic properties.
Each of these applications would require extensive research and validation through experimental studies. The compound’s multifaceted structure holds the potential for a broad spectrum of scientific applications, making it a valuable subject for further investigation.
A brief review of the biological potential of indole derivatives
作用机制
Target of Action
The primary target of this compound is the GCN2 protein kinase . GCN2 is a stress response kinase that plays a crucial role in cellular responses to various stressors, including nutrient deprivation, viral infection, and DNA damage .
Mode of Action
This inhibition could occur through competitive binding at the ATP-binding site of the kinase or allosteric modulation .
Biochemical Pathways
The inhibition of GCN2 kinase can affect several biochemical pathways. GCN2 is known to regulate protein synthesis in response to amino acid starvation by phosphorylating the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Therefore, the inhibition of GCN2 could potentially disrupt this regulatory mechanism and affect protein synthesis within the cell .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the context of its use. Given its potential role as a GCN2 inhibitor, it could affect protein synthesis in cells, potentially leading to altered cellular responses to stress. In a therapeutic context, such as cancer treatment, this could potentially lead to decreased tumor growth .
未来方向
属性
IUPAC Name |
(4-ethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-3-34-20-9-5-18(6-10-20)25(33)31-15-13-30(14-16-31)23-22-24(27-17-26-23)32(29-28-22)19-7-11-21(12-8-19)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOZYUIXWHZPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2989110.png)
![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)
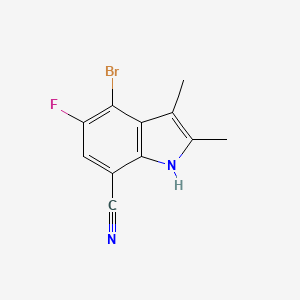
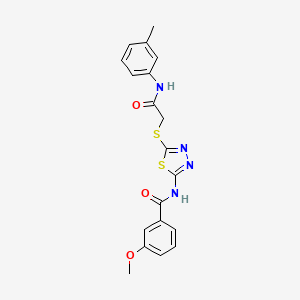
![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2989118.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide](/img/structure/B2989119.png)

![5-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2989124.png)
